2-Methoxy-5-methylbenzoic acid
Overview
Description
2-Methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a methoxy group (-OCH3) and the hydrogen atom at the fifth position is replaced by a methyl group (-CH3). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
As a derivative of benzoic acid, it may share some of the same interactions, such as binding to enzymes and receptors, but the presence of the methoxy and methyl groups could alter these interactions .
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical reactions, but the specific pathways influenced by this compound are currently unknown .
Pharmacokinetics
Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of 2-Methoxy-5-methylbenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. Specific studies on the influence of these factors on this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylbenzoic acid can be achieved through several methods. One common method involves the methylation of 2-hydroxy-5-methylbenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid followed by diazotization, hydrolysis, and esterification reactions. The final step involves methylation using dimethyl sulfate and subsequent hydrolysis to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated benzoic acids or other substituted derivatives.
Scientific Research Applications
2-Methoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
- 2-Hydroxy-5-methoxybenzoic acid
- 4-Methoxy-2-methylbenzoic acid
- 5-Fluoro-2-methoxybenzoic acid
Comparison: 2-Methoxy-5-methylbenzoic acid is unique due to the specific positioning of the methoxy and methyl groups, which influence its chemical properties and reactivity.
Properties
IUPAC Name |
2-methoxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQGRZFYWPDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334269 | |
Record name | 2-Methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25045-36-7 | |
Record name | 2-Methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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